molecular formula C13H10ClN9OS B11476510 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B11476510
M. Wt: 375.80 g/mol
InChI Key: MLELABDJQZAWDE-UHFFFAOYSA-N
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Description

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that features a unique combination of triazole, tetrazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the Tetrazole Moiety: The tetrazole ring is introduced by reacting the triazole intermediate with sodium azide and a suitable electrophile such as 4-chlorobenzyl chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the intermediate with appropriate reagents such as formamide or its derivatives.

    Final Assembly: The final compound is obtained by coupling the triazole-tetrazole intermediate with the pyrimidine ring under suitable conditions, often involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, catalysts like palladium or platinum.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of triazole, tetrazole, and pyrimidine rings, which confer distinct biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10ClN9OS

Molecular Weight

375.80 g/mol

IUPAC Name

5-amino-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H10ClN9OS/c14-7-1-3-8(4-2-7)23-10(17-20-21-23)6-25-13-19-18-12-16-11(24)5-9(15)22(12)13/h1-5H,6,15H2,(H,16,18,24)

InChI Key

MLELABDJQZAWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)Cl

Origin of Product

United States

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